N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride
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Overview
Description
CP-409092 hydrochloride is a chemical compound known for its role as a partial agonist of the gamma-aminobutyric acid type A receptor. This compound exhibits anti-anxiety activity and is primarily used in scientific research. The hydrochloride form of CP-409092 is preferred due to its enhanced water solubility and stability compared to its free base form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-409092 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of CP-409092 is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups are introduced through selective reactions, such as halogenation, nitration, and reduction.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions
Industrial Production Methods
Industrial production of CP-409092 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification processes: Advanced purification techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
CP-409092 hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
CP-409092 hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on gamma-aminobutyric acid type A receptors and its potential as an anti-anxiety agent.
Medicine: Investigated for its therapeutic potential in treating anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
CP-409092 hydrochloride exerts its effects by acting as a partial agonist of the gamma-aminobutyric acid type A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and anxiolytic effects. The compound binds to specific sites on the receptor, modulating its activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine that also acts on gamma-aminobutyric acid type A receptors but with a different binding profile.
Alprazolam: Another benzodiazepine with anxiolytic properties, differing in its pharmacokinetic and pharmacodynamic properties.
Lorazepam: Similar in its anxiolytic effects but with a different chemical structure and duration of action
Uniqueness
CP-409092 hydrochloride is unique due to its partial agonist activity at gamma-aminobutyric acid type A receptors, which provides a distinct pharmacological profile compared to full agonists like diazepam and alprazolam. This partial agonist activity may result in fewer side effects and a different therapeutic profile .
Biological Activity
N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide; hydrochloride (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activity. This article delves into the biological properties of Compound A, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A belongs to the class of tetrahydroindole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C_{15}H_{18}N_{2}O_{2}
- Molecular Weight : 258.32 g/mol
- IUPAC Name : N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide
The compound features a tetrahydroindole ring system, which is often associated with neuroactive properties.
Research indicates that compounds with a similar structure to Compound A may interact with various neurotransmitter systems. Specifically, they may act as:
- Dopamine Receptor Agonists : Compounds in this class have shown potential in modulating dopaminergic pathways, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
- Monoamine Oxidase Inhibitors : Some analogs have demonstrated inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which could contribute to their neuroprotective effects .
Pharmacological Effects
- Neuroprotective Activity : Analogous compounds have been evaluated for their capacity to protect dopaminergic neurons from neurotoxicity. For instance, studies have shown that certain tetrahydroindole derivatives can mitigate the effects of neurotoxins like MPTP by acting as substrates for MAO-B .
- Antidepressant Effects : There is evidence suggesting that tetrahydroindole derivatives may exhibit antidepressant-like effects in animal models. This activity is often linked to their ability to enhance serotonergic and noradrenergic transmission .
- Anticancer Properties : Some studies have indicated that similar compounds can inhibit cancer cell proliferation through mechanisms involving heat shock protein inhibition and apoptosis induction .
Study 1: Neuroprotective Effects in Mice
A study evaluated the neuroprotective potential of a related tetrahydroindole derivative in a mouse model of Parkinson’s disease induced by MPTP. The results indicated that the compound significantly reduced neuronal loss in the substantia nigra and improved motor function in treated mice compared to controls .
Study 2: Antidepressant Activity
In another study assessing the antidepressant properties of tetrahydroindole derivatives, researchers administered these compounds to rats subjected to chronic stress. The results showed a marked decrease in depressive-like behavior, suggesting a potential mechanism involving serotonin receptor modulation .
Summary of Biological Activities
Activity Type | Compound A | Related Compounds |
---|---|---|
Dopamine Agonism | Yes | Yes |
MAO Inhibition | Yes | Yes |
Neuroprotection | Yes | Yes |
Anticancer Activity | Potential | Confirmed |
Antidepressant Effects | Yes | Yes |
Comparative Analysis of Tetrahydroindole Derivatives
Compound Name | Structure Type | Key Findings |
---|---|---|
Compound A | Tetrahydroindole | Neuroprotective, antidepressant |
Molindone | Tetrahydroindole | Antipsychotic |
CP-409,092 | Tetrahydroindole | GABA_A agonist |
Properties
IUPAC Name |
N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.ClH/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14;/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBYQTCAOAXNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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